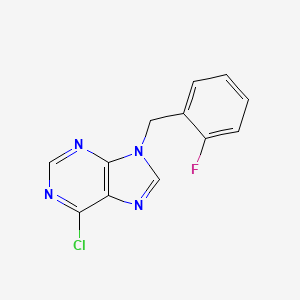

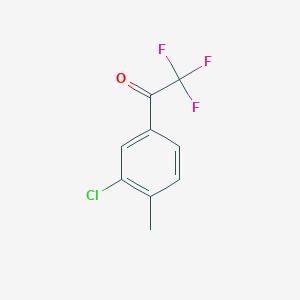

6-chloro-9-(2-fluorobenzyl)-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chloro and fluorobenzyl moieties onto the purine scaffold. Researchers have explored various synthetic routes, such as nucleophilic aromatic substitution or transition-metal-catalyzed reactions. Detailed synthetic protocols can be found in the literature .

Molecular Structure Analysis

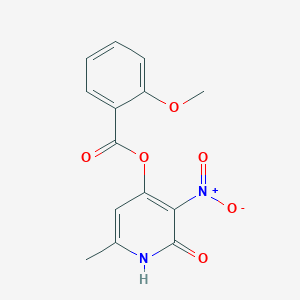

The molecular formula of 6-chloro-9-(2-fluorobenzyl)-9H-purine is C₁₄H₈ClFN₄ . Its three-dimensional structure reveals the spatial arrangement of atoms, bond angles, and bond lengths. Computational methods, X-ray crystallography, and NMR spectroscopy have been employed to elucidate its precise structure .

Chemical Reactions Analysis

This compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its reactivity and stability is crucial for understanding its behavior in different environments .

Physical And Chemical Properties Analysis

科学的研究の応用

Antiviral Activity

6-chloro-9-(2-fluorobenzyl)-9H-purine is a derivative of N6-benzyladenosine, which has been shown to have potent and selective antiviral effects on the replication of human enterovirus 71 . The fluorination of the benzyl group in N6-benzyladenosine significantly increased its antiviral activity and selectivity .

Synthesis of Fluorinated N6-Benzyladenosines

The compound can be used in the synthesis of fluorinated N6-benzyladenosines . These fluorinated derivatives have shown improved selectivity and potency compared to non-fluorinated counterparts .

Cytokinin Conjugates

6-chloro-9-(2-fluorobenzyl)-9H-purine can be used in the synthesis of cytokinin conjugates . Cytokinins are plant hormones that promote cell division and growth. The 9-substituted adenine-based cytokinin conjugates, both artificial and endogenous, have been found to have significant roles in plant growth and development .

Anti-Senescence Agents

Artificial cytokinin conjugates, which can be synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine, have shown better anti-senescence properties compared to naturally occurring cytokinins . These compounds can potentially be used to delay the aging process in plants .

Stimulating Cell Division

Artificial cytokinin conjugates synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine have been found to stimulate cell division more effectively than naturally occurring cytokinins . This property can be exploited in tissue culture and plant biotechnology .

Improving Stress Tolerance in Plants

Artificial cytokinin conjugates, which can be synthesized using 6-chloro-9-(2-fluorobenzyl)-9H-purine, have been found to improve stress tolerance in plants . This can potentially be used to develop crops that are more resistant to environmental stress .

作用機序

The biological activity of 6-chloro-9-(2-fluorobenzyl)-9H-purine remains an area of interest. Researchers have explored its potential as an antiviral, anticancer, or anti-inflammatory agent. Understanding its mode of action involves studying its interactions with cellular targets, such as enzymes or receptors .

特性

IUPAC Name |

6-chloro-9-[(2-fluorophenyl)methyl]purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMMUDTXVATRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)

![1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2613011.png)

![1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2613012.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613014.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)

![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)